1,7-Dihydroxy-2,3-methylenedioxyxanthone
Overview
Description
1,7-Dihydroxy-2,3-methylenedioxyxanthone is a naturally occurring xanthone compound found in various plant species, including Polygala cyparissias . This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and antihyperalgesic properties . Its molecular formula is C({14})H({8})O(_{6}), and it has a molecular weight of 272.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Dihydroxy-2,3-methylenedioxyxanthone can be synthesized through several chemical routes. One common method involves the cyclization of appropriate phenolic precursors under acidic conditions. For instance, the condensation of 2,3-dihydroxybenzoic acid with phloroglucinol in the presence of a dehydrating agent like polyphosphoric acid can yield the desired xanthone structure.
Industrial Production Methods
Industrial production of this compound typically involves extraction from natural sources, such as the roots of Polygala species . The extraction process includes solvent extraction followed by purification using chromatographic techniques to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
1,7-Dihydroxy-2,3-methylenedioxyxanthone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the xanthone to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are used.
Substitution: Reagents like halogens (Cl(_2), Br(_2)) and nitrating agents (HNO(_3)) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
1,7-Dihydroxy-2,3-methylenedioxyxanthone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related cellular processes.
Industry: The compound’s stability and bioactivity make it a candidate for use in developing pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 1,7-Dihydroxy-2,3-methylenedioxyxanthone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, reducing oxidative stress and preventing cellular damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Antihyperalgesic Activity: The compound modulates pain pathways, likely through the inhibition of specific receptors and enzymes involved in pain perception.
Comparison with Similar Compounds
1,7-Dihydroxy-2,3-methylenedioxyxanthone can be compared with other xanthone derivatives, such as:
Mangiferin: Known for its strong antioxidant and anti-inflammatory properties.
Norathyriol: Exhibits significant anti-cancer and anti-inflammatory activities.
α-Mangostin: Possesses potent anti-cancer, anti-inflammatory, and antimicrobial effects.
The uniqueness of this compound lies in its specific combination of biological activities and its natural occurrence in certain plant species .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
8,11-dihydroxy-[1,3]dioxolo[4,5-b]xanthen-10-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O6/c15-6-1-2-8-7(3-6)12(16)11-9(20-8)4-10-14(13(11)17)19-5-18-10/h1-4,15,17H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRWSZGEVSNEOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C3C(=C2)OC4=C(C3=O)C=C(C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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